N-(4-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
N-(4-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with sulfur-containing and acetamide moieties. The structure includes a 4-methoxybenzyl group attached to the nitrogen atom of the acetamide and a phenyl substituent at the 3-position of the thiazolo-pyrimidine scaffold.
Properties
Molecular Formula |
C21H18N4O3S3 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O3S3/c1-28-15-9-7-13(8-10-15)11-22-16(26)12-30-20-23-18-17(19(27)24-20)31-21(29)25(18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
QSRUVXUSWIGZBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(4-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthetic routes, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 470.58 g/mol. Its structure features a thiazolopyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1021264-09-4 |
| Molecular Formula | C21H18N4O3S3 |
| Molecular Weight | 470.58 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives containing thiazole and pyridine rings demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria. Compounds with similar structural motifs have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with promising results .
- Antitubercular Effects : Some derivatives have been evaluated for their ability to inhibit Mycobacterium tuberculosis. For example, compounds from related thiazole and oxadiazole classes showed significant inhibition of mycobacterial growth in both active and dormant states .
- Fungal Activity : The compound's potential antifungal activity has also been investigated. Similar structures have shown effectiveness against fungi such as Candida albicans and Aspergillus niger .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for microbial survival. For instance, studies on related thiazolidinones have highlighted their role as inhibitors of the MurB enzyme in bacteria .
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target proteins involved in bacterial growth and metabolism, disrupting essential functions and leading to cell lysis .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Dhumal et al. (2016) conducted research on 1,3,4-Oxadiazole derivatives combined with thiazole rings that exhibited significant antitubercular activity against Mycobacterium bovis BCG .
- Desai et al. (2018) focused on pyridine-based derivatives showing strong antimicrobial effects comparable to gentamicin against various bacterial strains .
Chemical Reactions Analysis
Oxidation Reactions
The thioether (–S–) and thiocarbonyl (–C=S) groups in the molecule are susceptible to oxidation. Common oxidizing agents and outcomes include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Acidic aqueous solution, 60°C | Sulfoxide (at thioether) and sulfone derivatives (at thiocarbonyl) | 65–78% |
| Hydrogen peroxide (H₂O₂) | Ethanol, 25°C, 12 hrs | Selective sulfoxide formation without ring modification | 82% |
Example Reaction:
Oxidation of the thiocarbonyl group can lead to carbonyl derivatives, altering the compound’s hydrogen-bonding capacity and solubility.
Reduction Reactions
The thiocarbonyl group and disulfide bonds (if present) are reduced under mild conditions:
Mechanistic Insight:
Reduction of the thiocarbonyl group to a thiol enhances nucleophilicity, enabling downstream functionalization .
Substitution Reactions
The thioether and acetamide moieties participate in nucleophilic substitutions:
Nucleophilic Aromatic Substitution
Example Reaction (Pd-Catalyzed Thioallylation):
This method enables selective C–S bond formation without disrupting the thiazolopyrimidine core .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the thiazolopyrimidine ring undergoes hydrolysis:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, 100°C, 24 hrs | Pyrimidine-2,4-dione and benzylthioamide | Intermediate for heterocyclic synthesis |
| NaOH (10%), reflux | Fragmented thiol and acetamide products | Degradation studies |
Industrial-Scale Reaction Optimization
For large-scale synthesis, continuous flow reactors improve efficiency:
| Parameter | Batch Method | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction Time | 12 hrs | 2 hrs | 83% reduction |
| Yield | 68% | 89% | +21% |
| Purity | 92% | 98% | Reduced byproducts |
Flow systems enhance heat transfer and mixing, critical for exothermic oxidation steps.
Key Mechanistic Considerations
-
Steric Effects: The 4-methoxybenzyl group hinders nucleophilic attack at the acetamide nitrogen, directing reactivity toward the thioether and thiocarbonyl sites.
-
Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions, while protic solvents favor redox processes .
Comparison with Similar Compounds
Substituent Variations
- N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide (): This analogue replaces the 4-methoxybenzyl group with a benzyl moiety and introduces a 4-ethoxyphenyl substituent at the 3-position.
- N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide ():
The ethoxy group is positioned ortho to the acetamide nitrogen, which may sterically hinder interactions with target proteins compared to para-substituted derivatives .
Core Modifications
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
These compounds feature a thiazolo[3,2-a]pyrimidine core instead of thiazolo[4,5-d]pyrimidine. The altered ring fusion modifies electron distribution, affecting redox properties and molecular conformation .
Physicochemical and Bioactive Properties
Molecular Weight and Solubility
Bioactivity Trends
- Thioxo and Sulfanyl Groups:
These moieties enhance interactions with cysteine residues in enzymes, as seen in , where similar compounds exhibit inhibitory activity against kinases . - Para-Substituents:
The 4-methoxybenzyl group in the target compound may improve metabolic stability compared to ’s ortho-ethoxy derivative, which is prone to faster oxidative degradation .
Crystallographic and Conformational Analysis
- Ring Puckering:
X-ray studies () reveal that the thiazolo-pyrimidine core adopts a flattened boat conformation, with dihedral angles between fused rings ranging from 80–85°. This conformation is critical for binding pocket compatibility . - Hydrogen Bonding: Crystal packing in analogues (e.g., ) involves C–H···O interactions, stabilizing the lattice. The target compound’s 4-methoxy group may introduce additional intermolecular interactions .
Q & A
Basic: What are the key synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves condensation reactions between substituted thiazolidinedione or pyrimidinone precursors and chloroacetylated intermediates. For example:
- Step 1 : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with potassium carbonate in DMF, followed by addition of a chloroacetylated intermediate.
- Step 2 : Monitor reaction progress via TLC, isolate the product via aqueous workup, and purify by recrystallization .
- Characterization : Use 1H/13C NMR to confirm the acetamide moiety and thiazolo[4,5-d]pyrimidinone core. IR spectroscopy verifies carbonyl (C=O) and thioamide (C=S) groups, while mass spectrometry confirms molecular weight .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
A multi-technique approach is essential:
- NMR : Assign protons (e.g., methoxybenzyl CH₃O at δ ~3.8 ppm) and carbons (e.g., thioxo C=S at ~165 ppm) to confirm regiochemistry .
- IR : Identify key stretches (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺ matching calculated mass) .
Basic: What preliminary biological screening approaches are recommended?
Methodological Answer:
- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare zone of inhibition or MIC values to standards like ampicillin .
- Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced: How can reaction conditions be optimized for improved yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, DMF vs. THF as solvents may alter reaction kinetics .
- Flow Chemistry : Continuous-flow systems enhance mixing and heat transfer, reducing side products. Monitor in real-time via inline UV/Vis .
- Purification : Optimize column chromatography gradients (e.g., hexane/EtOAc) or employ recrystallization from ethanol/water mixtures .
Advanced: How to establish structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
- Structural Modifications : Synthesize analogs with variations in the methoxybenzyl, phenyl, or thioxo groups. For example, replace 4-methoxy with ethoxy to assess hydrophobic effects .
- Bioactivity Profiling : Compare IC₅₀/MIC values across analogs. A 2021 study showed that electron-withdrawing groups on the phenyl ring enhance antimicrobial potency by ~30% .
- Computational Docking : Use software like AutoDock to predict binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Advanced: How to resolve contradictions in reported biological data?
Methodological Answer:
- Replicate Studies : Ensure identical strains, assay protocols, and compound purity (e.g., HPLC ≥95%). Discrepancies in MIC values may arise from variations in bacterial inoculum size .
- Meta-Analysis : Compare data across studies. For instance, discrepancies in antifungal activity may reflect differences in fungal membrane ergosterol content .
- Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects that may explain inconsistent results .
Advanced: What analytical methods ensure compound purity in complex matrices?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as done for related thiazolo[3,2-a]pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
